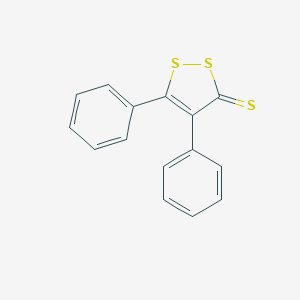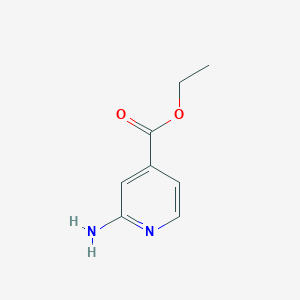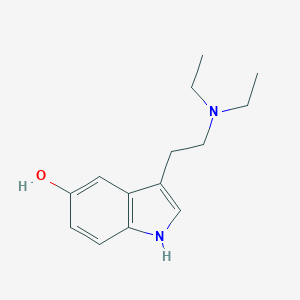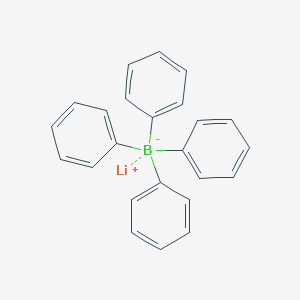
Bromoterephthaloyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromoterephthaloyl chloride is a chemical compound that is used in various scientific research applications. It is a derivative of terephthalic acid and is commonly used as a reagent in organic chemistry.
Aplicaciones Científicas De Investigación
Bromoterephthaloyl chloride is commonly used in organic chemistry as a reagent for the synthesis of various compounds. It is also used in polymer chemistry for the synthesis of polymeric materials. Additionally, it has been used in the development of novel materials for use in electronic devices.
Mecanismo De Acción
Bromoterephthaloyl chloride is a reactive compound that can react with various nucleophiles such as amines, alcohols, and thiols. The reaction typically involves the displacement of the chloride group by the nucleophile, resulting in the formation of a new compound. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of bromoterephthaloyl chloride. However, it is known to be a toxic compound and should be handled with care. It can cause severe skin and eye irritation and can be harmful if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bromoterephthaloyl chloride is a versatile reagent that can be used in a variety of lab experiments. It is relatively easy to synthesize and is readily available. However, it is a toxic compound that requires careful handling and disposal. Additionally, it can be difficult to control the reaction due to its high reactivity.
Direcciones Futuras
There are several future directions for research involving bromoterephthaloyl chloride. One area of interest is the development of new materials for use in electronic devices. Additionally, there is potential for the development of new drugs based on the reactivity of bromoterephthaloyl chloride. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Conclusion:
Bromoterephthaloyl chloride is a versatile reagent that is commonly used in organic and polymer chemistry. It has potential applications in the development of novel materials and drugs. However, it is a toxic compound that requires careful handling and disposal. Further research is needed to fully understand the potential applications of this compound.
Métodos De Síntesis
The synthesis of bromoterephthaloyl chloride involves the reaction of terephthalic acid with phosphorus pentachloride and bromine. The reaction produces bromoterephthaloyl chloride and hydrogen chloride gas. The reaction is typically carried out in a fume hood due to the release of toxic gases.
Propiedades
Número CAS |
13815-89-9 |
|---|---|
Nombre del producto |
Bromoterephthaloyl chloride |
Fórmula molecular |
C8H3BrCl2O2 |
Peso molecular |
281.91 g/mol |
Nombre IUPAC |
2-bromobenzene-1,4-dicarbonyl chloride |
InChI |
InChI=1S/C8H3BrCl2O2/c9-6-3-4(7(10)12)1-2-5(6)8(11)13/h1-3H |
Clave InChI |
ZGKHHCNVAMHURP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)Cl)Br)C(=O)Cl |
SMILES canónico |
C1=CC(=C(C=C1C(=O)Cl)Br)C(=O)Cl |
Sinónimos |
1,4-BENZENEDICARBONYL DICHLORIDE,2-BROMO- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




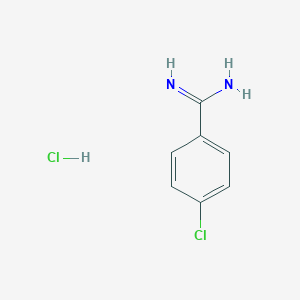

![2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole](/img/structure/B76647.png)
![1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B76650.png)




